molecular formula C18H14N2O4 B2763533 (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol CAS No. 321967-90-2

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol

Cat. No.: B2763533
CAS No.: 321967-90-2
M. Wt: 322.32
InChI Key: INMOCWIHWVSGSJ-YBFXNURJSA-N
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Description

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol is an organic compound that features a naphthalene ring substituted with a methoxy group, an imine linkage, and a nitrophenol moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol in the presence of an appropriate catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The imine linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-naphthalen-1-yl derivatives.

    Reduction: Formation of 4-amino-naphthalen-1-yl derivatives.

    Substitution: Formation of substituted imine derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((4-hydroxynaphthalen-1-yl)imino)methyl)-4-nitrophenol
  • (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-aminophenol
  • (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-chlorophenol

Comparison

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol is unique due to the presence of both a methoxy group on the naphthalene ring and a nitro group on the phenol ring. This combination of functional groups can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)iminomethyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-18-9-7-16(14-4-2-3-5-15(14)18)19-11-12-10-13(20(22)23)6-8-17(12)21/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOCWIHWVSGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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